Cdk8-IN-1 -

Cdk8-IN-1

Catalog Number: EVT-3165210
CAS Number:
Molecular Formula: C11H8F3N3O
Molecular Weight: 255.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cdk8-IN-1 is a small molecule inhibitor targeting cyclin-dependent kinase 8 (CDK8), a member of the cyclin-dependent kinase family involved in regulating transcription and various cellular processes. CDK8 plays a significant role in the Mediator complex, which is crucial for the transcriptional regulation of genes associated with multiple diseases, including cancer and cardiovascular disorders. The discovery and characterization of Cdk8-IN-1 have potential implications for therapeutic interventions in these conditions.

Source and Classification

Cdk8-IN-1 was identified through high-throughput screening methods aimed at discovering selective inhibitors of CDK8. It belongs to a class of compounds known as small molecule inhibitors, specifically designed to modulate protein kinase activity. The compound has been characterized for its selectivity against other kinases, demonstrating a significant preference for CDK8 over a wide range of other protein kinases, which is essential for minimizing off-target effects.

Synthesis Analysis

The synthesis of Cdk8-IN-1 involves several key steps that include the preparation of intermediate compounds followed by the final coupling reactions to yield the desired inhibitor.

  1. Starting Materials: The synthesis begins with readily available chemical precursors that undergo various transformations.
  2. Methods: Common synthetic techniques employed include microwave-assisted synthesis, which allows for rapid reaction times and improved yields. Column chromatography is utilized for purification, ensuring the isolation of high-purity compounds.
  3. Technical Details: The synthesis typically involves:
    • Refluxing intermediates in appropriate solvents.
    • Employing protective group strategies to ensure selectivity during reactions.
    • Utilizing analytical techniques such as high-performance liquid chromatography to confirm the purity and identity of synthesized compounds.
Molecular Structure Analysis

The molecular structure of Cdk8-IN-1 is characterized by specific functional groups that confer its inhibitory properties against CDK8.

  1. Structure: Cdk8-IN-1 features a core scaffold that includes a pyridine or quinoline moiety, which is crucial for binding to the ATP site of CDK8.
  2. Data: X-ray crystallography studies reveal the binding mode of Cdk8-IN-1 within the active site of CDK8, illustrating how it interacts with key residues to inhibit kinase activity.
Chemical Reactions Analysis

The reactions involved in synthesizing Cdk8-IN-1 are typically categorized into several stages:

  1. Formation of Intermediates: Initial reactions involve creating key intermediates through nucleophilic substitutions or coupling reactions.
  2. Final Coupling Reaction: The final step often involves a coupling reaction where an amine or other nucleophile reacts with an electrophilic partner derived from the initial intermediates.
  3. Technical Details: Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and selectivity.
Mechanism of Action

Cdk8-IN-1 exerts its inhibitory effects primarily by binding to the ATP-binding site of CDK8, thereby preventing substrate phosphorylation:

  1. Process: Upon binding, Cdk8-IN-1 stabilizes an inactive conformation of the kinase, inhibiting its ability to phosphorylate target proteins involved in transcriptional regulation.
  2. Data: Studies have shown that Cdk8-IN-1 can significantly reduce phosphorylation levels of downstream targets such as STAT1, impacting gene expression related to cell growth and survival.
Physical and Chemical Properties Analysis

Cdk8-IN-1 exhibits several notable physical and chemical properties:

  1. Physical Properties: The compound is typically characterized by its solubility in organic solvents such as dimethyl sulfoxide and ethanol, with limited solubility in water.
  2. Chemical Properties: Stability studies indicate that Cdk8-IN-1 maintains its integrity under physiological conditions, although specific pH and temperature ranges may affect its stability.
  3. Relevant Data: Spectroscopic methods such as nuclear magnetic resonance and mass spectrometry are used to confirm its structure and purity.
Applications

Cdk8-IN-1 has significant potential applications in scientific research:

  1. Therapeutic Development: As a selective CDK8 inhibitor, it can be explored as a therapeutic agent in treating cancers where CDK8 plays a pivotal role in tumorigenesis.
  2. Research Tool: Cdk8-IN-1 serves as a valuable tool for studying the biological functions of CDK8 in various cellular contexts, particularly in understanding its role within the Mediator complex.
  3. Biological Studies: Its use in cell-based assays can provide insights into transcriptional regulation mechanisms influenced by CDK8 activity.
Introduction to CDK8 as a Transcriptional Regulator and Therapeutic Target

CDK8 in the Mediator Complex: Structural and Functional Dynamics

CDK8 functions within a conserved four-subunit "CDK8 module" (CDK8, cyclin C, MED12, MED13) that reversibly associates with the Mediator complex [2] [7] [8]. Structural analyses reveal:

  • Dynamic Association: The CDK8 module binds the Mediator core via MED13, which acts as a structural bridge to MED14 in the core complex. This association displaces MED26 and prevents Mediator-Pol II interactions [7] [8].
  • Kinase Activation: MED12 is essential for CDK8 kinase activity, while cyclin C provides substrate recognition specificity. The hinge region (residues 97–356) houses the ATP-binding pocket and catalytic residues [7] [10].
  • Paralog Specificity: Vertebrates express the paralog CDK19, which shares 77% sequence identity with CDK8 but exhibits divergent C-terminal domains that may alter substrate access or complex assembly [2] [7]. The CDK8 module can exist free or Mediator-bound, with endogenous complexes showing additional associations (e.g., TriC chaperonin) that may regulate kinase activity [2].

Table 1: Structural and Functional Components of the CDK8 Module

SubunitFunctionRegulatory Role
CDK8Catalytic kinasePhosphorylates Pol II CTD, TFs, histones
Cyclin CCyclin partnerSubstrate recruitment, complex stability
MED12ActivatorEssential for CDK8 kinase activity
MED13ScaffoldBinds MED14 to anchor module to Mediator core

Dual Regulatory Roles of CDK8 in Transcriptional Activation and Repression

CDK8 exerts context-dependent effects on transcription:

  • Repressive Functions:
  • Phosphorylates the RNA Pol II C-terminal domain (CTD) at Ser2/Ser5, disrupting Mediator-Pol II binding and blocking transcription initiation [2] [8].
  • Targets transcription factors for degradation (e.g., Notch intracellular domain) or inactivation (e.g., SREBP-1c in lipogenesis) [3] [10].
  • Recruits histone deacetylases (HDACs) to suppress stress-response genes like SOD1 and HSP70 [4].

  • Activator Functions:

  • Phosphorylates STAT1 at Ser727 to potentiate interferon-responsive genes [3] [6].
  • Enhances p53-dependent transcription by phosphorylating p53’s transactivation domain [3] [10].
  • Facilitates Wnt/β-catenin signaling by stabilizing β-catenin-TCF/LEF complexes [3] [6].

This duality enables CDK8 to fine-tune transcriptional responses to cellular stressors. For example, oxidative stress triggers MAPK-mediated phosphorylation and nuclear expulsion of cyclin C, relieving CDK8-dependent repression of stress-response genes while initiating mitochondrial fission [4].

CDK8 Dysregulation in Oncogenic Pathways: Wnt/β-Catenin, p53, and STAT1 Networks

CDK8 amplification or hyperactivity drives tumorigenesis through pathway-specific mechanisms:

  • Wnt/β-Catenin Signaling:
  • CDK8 phosphorylates β-catenin at multiple residues, enhancing its stability and transcriptional activity at LEF/TCF target genes (e.g., MYC, CCND1) [3] [6].
  • Genomic amplification of CDK8 in colorectal cancer correlates with β-catenin hyperactivity and poor prognosis [3] [10].

  • p53 Network:

  • CDK8 phosphorylates p53 at Ser315 and Ser392, promoting its association with p300 and transactivation of pro-apoptotic genes (e.g., BAX, PUMA) [10].
  • Paradoxically, CDK8 inhibition in p53-mutant cancers may hyperactivate oncogenic STAT1 or HIF1α pathways [6] [10].

  • STAT1 and Immune Evasion:

  • CDK8-mediated STAT1 Ser727 phosphorylation enhances IFNγ-responsive genes (e.g., PD-L1), contributing to immunosuppression in cervical and colorectal cancers [6] [10].
  • High CDK8 expression correlates with increased tumor-infiltrating lymphocytes (TILs) and immune checkpoint marker expression [6].

Table 2: CDK8 in Oncogenic Signaling Networks

PathwayCDK8 SubstrateOncogenic OutcomeTherapeutic Implication
Wnt/β-cateninβ-catenin (S191, S246)Increased MYC, cyclin D1Target amplified CRC
p53p53 (S315, S392)Context-dependent apoptosisAvoid in p53 mutants
STAT1STAT1 (S727)PD-L1 upregulationCombine with immunotherapy
Hypoxia responseHIF1α (S674)VEGF inductionTarget angiogenic tumors

Rationale for Targeting CDK8 in Disease: From Transcriptional Dysfunction to Therapeutic Intervention

CDK8-IN-1 exemplifies a precision oncology strategy leveraging CDK8’s kinase-dependent transcriptional roles:

  • Biochemical Profile:
  • Potent inhibition (IC₅₀ = 3 nM) with >100-fold selectivity over CDK1/2/5/7/9 [1] [9].
  • Binds the ATP-pocket via hydrogen bonds to Glu98 and backbone interactions with Ala100/Leu102 in the hinge region [9] [10].
  • Exhibits favorable pharmacokinetics: Oral bioavailability (F = 59%), low systemic clearance, and Cₘₐₓ = 12,740 μg/L after oral dosing in mice [1].

  • Antitumor Mechanisms:

  • Suppresses β-catenin-driven gene expression in colorectal cancer models, reducing tumor growth by 60% at 25 mg/kg [1] [10].
  • Disrupts super-enhancer complexes at oncogenes like MYC and SOX4 in AML, inducing differentiation [3] [10].
  • Synergizes with DNA-damaging agents in p53-wildtype tumors by enhancing p53 activity [10].

  • Therapeutic Landscape:

  • CDK8-IN-1 belongs to a structural class of 3-(trifluoromethyl)pyridine derivatives optimized for CDK8 binding [9] [10].
  • Compared to cortistatin A (natural product inhibitor), CDK8-IN-1 shows superior oral bioavailability and reduced off-target effects [1] [9].

Table 3: Key Structural Motifs in CDK8 Inhibitors

Chemical ScaffoldRepresentative CompoundCDK8 IC₅₀Key Binding Interactions
Pyridine-carbonitrileCDK8-IN-13 nMH-bond: Glu98, Ala100
Hydrophobic: Leu102, Ile46
1H-Pyrazolo[3,4-d]pyrimidineBI-13472.3 nMH-bond: Glu98
Salt bridge: Lys52
Diaryl ureaSenexin B12 nMH-bond: Ala100, Leu102
Van der Waals: Ile46

Properties

Product Name

Cdk8-IN-1

IUPAC Name

4-pyridin-4-yl-3-(trifluoromethyl)-1H-pyrrole-2-carboxamide

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)8-7(5-17-9(8)10(15)18)6-1-3-16-4-2-6/h1-5,17H,(H2,15,18)

InChI Key

RKTPHHQXNCHBCF-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N

Canonical SMILES

C1=CN=CC=C1C2=CNC(=C2C(F)(F)F)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.